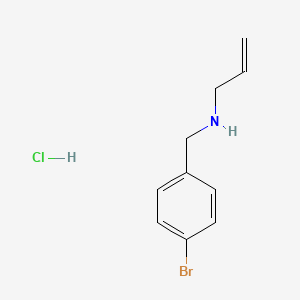

![molecular formula C18H18N2O3S2 B2590976 N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034569-51-0](/img/structure/B2590976.png)

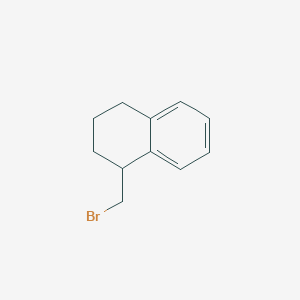

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

科学的研究の応用

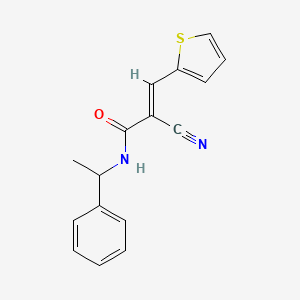

Anticancer Potential

Hydroxyl-containing benzo[b]thiophene analogs, closely related to N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide, have been explored for their antiproliferative activity against cancer cells. Studies on laryngeal cancer cells (HEp2) reveal that these compounds demonstrate selectivity towards cancer cells, inducing apoptotic cell death and cell cycle arrest in the Sub-G1 phase. Their mechanism includes enhancing antioxidant enzyme activity, reducing ROS production, and modulating the BAX/BCL-2 ratio to stimulate apoptosis. The molecular docking predicts strong interaction with the CYP1A2 protein, suggesting their potential in combinational therapy for enhanced drug bioavailability and effective chemotherapy (Haridevamuthu et al., 2023).

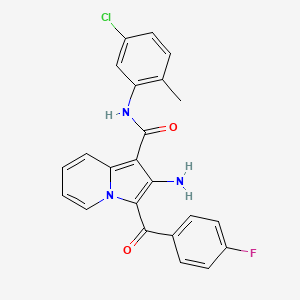

Catalytic Applications

The use of N,N'-bis(thiophen-2-ylmethyl)oxalamide, a component similar to the chemical , as an effective catalyst system for Goldberg amidation is noteworthy. This catalytic system demonstrates efficiency in coupling reactions between (hetero)aryl chlorides and amides, including the arylation of lactams and oxazolidinones, showcasing a broad applicability towards the synthesis of diverse aromatic and aliphatic compounds (De et al., 2017).

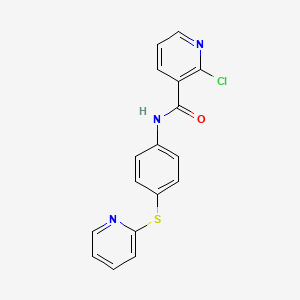

Conducting Polymer Synthesis

Research involving thiophene derivatives, akin to N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide, focuses on the electrochemical copolymerization with other compounds to create conducting polymers. These polymers are characterized for their electrical conductivity and potential applications in electronic devices, indicating the versatility of thiophene derivatives in material science (Turac et al., 2014).

Antimicrobial Activity

The synthesis and evaluation of certain benzothiophene and thiophene-containing compounds for their antimicrobial efficacy highlight another significant application. These studies showcase promising antibacterial activities against specific strains, suggesting the potential use of such compounds in developing new antimicrobial agents (Mishra & Chundawat, 2019).

特性

IUPAC Name |

N'-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-18(23,15-9-12-5-2-3-7-14(12)25-15)11-20-17(22)16(21)19-10-13-6-4-8-24-13/h2-9,23H,10-11H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFULTVEQWOVQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC1=CC=CS1)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate](/img/structure/B2590893.png)

![N-[Cyclopropyl-[4-(2-methylpropyl)phenyl]methyl]prop-2-enamide](/img/structure/B2590898.png)

![N-(2,3-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2590905.png)

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2590910.png)